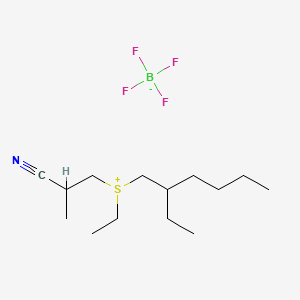![molecular formula C36H27Br2N2OP B12835759 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes naphthalene, diphenylphosphoryl, and phenanthroline moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phenanthroline derivatives, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene or phenanthroline derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide involves its interaction with specific molecular targets. In biological systems, it may bind to certain proteins or nucleic acids, influencing their function. The pathways involved can include signal transduction, gene expression regulation, and enzymatic activity modulation.
Comparación Con Compuestos Similares
Similar Compounds
2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline: This compound shares structural similarities but lacks the diphenylphosphoryl group.
2,9-Di(2-naphthyl)-4,7-diphenyl-1,10-phenanthroline: Another similar compound with a different substitution pattern on the naphthalene moiety.
Uniqueness
The uniqueness of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide lies in its combination of naphthalene, diphenylphosphoryl, and phenanthroline groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and as a research tool in various scientific disciplines.
Propiedades
Fórmula molecular |
C36H27Br2N2OP |
|---|---|
Peso molecular |
694.4 g/mol |
Nombre IUPAC |
6-(6-diphenylphosphorylnaphthalen-2-yl)-1,4-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaene;dibromide |
InChI |
InChI=1S/C36H27N2OP.2BrH/c39-40(32-9-3-1-4-10-32,33-11-5-2-6-12-33)34-18-17-27-22-28(14-15-29(27)24-34)31-23-30-16-13-26-8-7-19-37-20-21-38(25-31)36(30)35(26)37;;/h1-19,22-25H,20-21H2;2*1H/q+2;;/p-2 |
Clave InChI |
OAKXSJCIAMNDMM-UHFFFAOYSA-L |
SMILES canónico |
C1C[N+]2=C3C(=CC(=C2)C4=CC5=C(C=C4)C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C=CC8=C3[N+]1=CC=C8.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



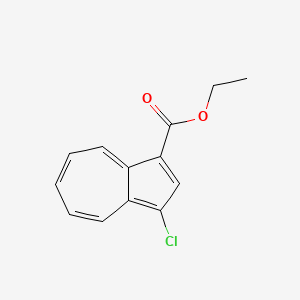
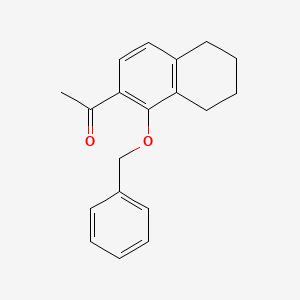
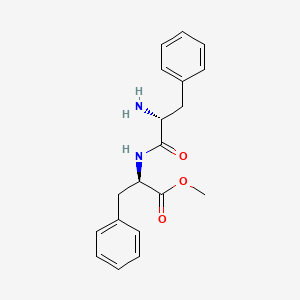
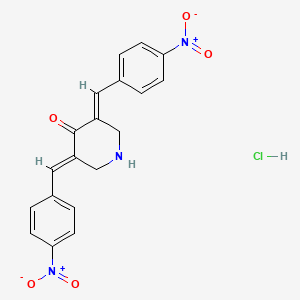
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)

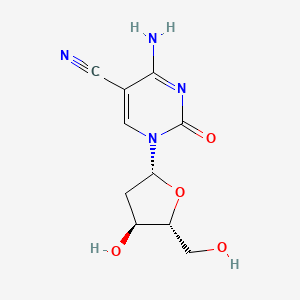

![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)
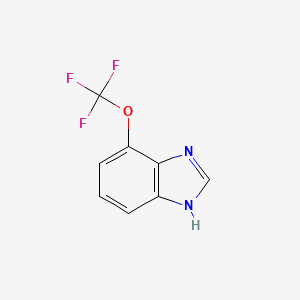
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)
